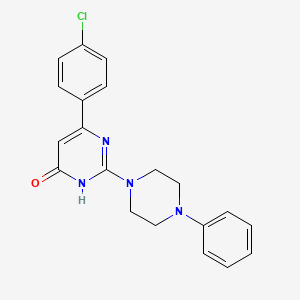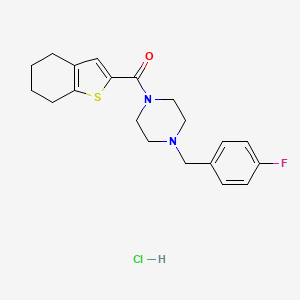![molecular formula C28H16N2O7 B5975981 5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Oxybisphenoxazine (OBP), and it is a fluorescent dye that can be used for imaging and detection purposes. In
作用機序
OBP works by binding to specific molecules or cells in a sample and emitting fluorescence when excited by light. The exact mechanism of action of OBP is not fully understood, but it is believed to be related to the chemical structure of the compound. OBP has a planar structure that allows it to bind to specific molecules or cells through pi-pi interactions.
Biochemical and Physiological Effects:
OBP has been shown to be non-toxic and non-cytotoxic in vitro and in vivo studies. It has been used in various biological systems without affecting their normal physiological functions. OBP has been shown to accumulate in cancer cells, making it a potential tool for cancer diagnosis and treatment.
実験室実験の利点と制限
OBP has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. It can be used in various biological systems without affecting their normal physiological functions. OBP is also relatively inexpensive compared to other fluorescent dyes. However, OBP has some limitations. It has a low quantum yield, which means that it emits relatively low fluorescence compared to other fluorescent dyes. OBP is also sensitive to pH changes, which can affect its fluorescence properties.
将来の方向性
OBP has several potential future directions in scientific research. It can be further optimized to improve its fluorescence properties, making it a more efficient imaging and detection tool. OBP can also be used in combination with other fluorescent dyes to improve its specificity and sensitivity. OBP can be used in various fields such as medicine, biology, and chemistry, making it a versatile tool for scientific research. Further studies can be conducted to explore the potential applications of OBP in cancer diagnosis and treatment, drug discovery, and environmental monitoring.
In conclusion, OBP is a unique and versatile fluorescent dye that has gained significant attention in scientific research. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP has several advantages for lab experiments, but it also has some limitations. Further studies can be conducted to explore the potential applications of OBP in various fields, making it a promising tool for scientific research.
合成法
OBP can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with phthalic anhydride to form 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with phthalic anhydride and sodium acetate to form the final product, OBP. The synthesis of OBP is relatively simple and can be achieved through standard laboratory techniques.
科学的研究の応用
OBP has been extensively used in scientific research due to its unique fluorescent properties. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP can be used to detect the presence of specific molecules or cells in a sample. It has been used to detect cancer cells, bacteria, and viruses in biological samples. OBP has also been used to study the mechanism of action of drugs and other compounds.
特性
IUPAC Name |
2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O7/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)37-16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORRHGDLFDXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)

![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)
